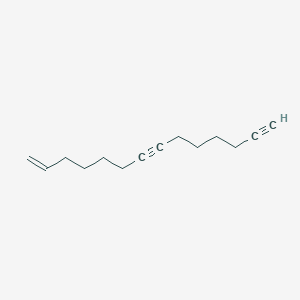

Tetradec-1-ene-7,13-diyne

Description

Structure

3D Structure

Properties

CAS No. |

74585-61-8 |

|---|---|

Molecular Formula |

C14H20 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

tetradec-1-en-7,13-diyne |

InChI |

InChI=1S/C14H20/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1,4H,2,5-12H2 |

InChI Key |

UQFFVDFYEXDNOD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC#CCCCCC#C |

Origin of Product |

United States |

Synthetic Methodologies for Tetradec 1 Ene 7,13 Diyne and Its Analogs

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org This process involves breaking bonds (disconnections) that correspond to known and reliable chemical reactions. icj-e.orgyoutube.com For a molecule like Tetradec-1-ene-7,13-diyne, the analysis focuses on disconnecting the carbon-carbon bonds that form the unsaturated backbone.

The structure of this compound (CH₂=CH-(CH₂)₄-C≡C-(CH₂)₄-C≡CH) features three key components: a terminal vinyl group, an internal diyne system (specifically, a 1,6-diyne), and aliphatic chains. The primary retrosynthetic disconnections can be envisioned at several points, each suggesting a different coupling strategy:

Disconnection A (C₂-C₃): Breaking the bond adjacent to the vinyl group suggests a coupling between a vinyl organometallic reagent and a halo-alkyldiyne. This points towards methods like Suzuki or Stille coupling.

Disconnection B (C₆-C₇ or C₈-C₉): Breaking the bonds flanking the internal alkyne suggests a Sonogashira-type coupling between a vinyl halide or triflate and a terminal alkyne, or between a halo-alkyne and an organometallic fragment.

Disconnection C (for 1,3-Diyne Analogs): For analogs containing a conjugated 1,3-diyne moiety, a disconnection between the two triple-bonded carbons of the diyne unit is logical. This directly implies the use of the Cadiot-Chodkiewicz reaction, which couples a terminal alkyne with a haloalkyne. nih.gov

These strategic disconnections form the basis for selecting the specific synthetic methodologies detailed in the following sections. Each approach offers a pathway to assemble the target molecule or its structurally related analogs from smaller, less complex fragments.

Carbon-Carbon Bond Formation Reactions

The construction of the this compound framework and its analogs relies heavily on the formation of new carbon-carbon bonds, particularly between sp²-hybridized (alkene) and sp-hybridized (alkyne) carbons, or between two sp-hybridized carbons. Cross-coupling reactions catalyzed by transition metals are the most effective tools for achieving these transformations with high efficiency and selectivity. uni-goettingen.de

Catalytic Cyclomagnesiation Approaches

Catalytic cyclomagnesiation has emerged as a powerful tool for the stereoselective synthesis of complex organic molecules, including precursors to this compound. This method often utilizes a titanium catalyst, such as Cp2TiCl2, in the presence of a Grignard reagent like ethylmagnesium bromide (EtMgBr) and metallic magnesium. mdpi.comsciforum.net

A key application of this methodology is the cross-cyclomagnesiation of allenes. For instance, the reaction of 1,2-nonadecadiene and 2-tetradec-12,13-dien-1-yl-1,3-dioxolane with EtMgBr, catalyzed by Cp2TiCl2, affords (13Z,17Z)-tetraconta-13,17-dienal in good yield. mdpi.comsciforum.net This aldehyde serves as a crucial intermediate that can be further elaborated to introduce the diyne functionality. mdpi.comsciforum.net

Alkyne-Alkene Reactions for Ring Formation

The formation of cyclic structures containing the ene-diyne moiety can be achieved through various alkyne-alkene reactions. acs.org Transition metal-catalyzed cycloisomerizations of α,ω-enynes are particularly noteworthy. acs.org For example, palladium(0) complexes can catalyze the intramolecular coupling of an alkyne and an alkene to form 1,3-dienes. acs.org

Gold catalysts have also proven effective in mediating the cyclization of enynes. nih.gov Gold(I) complexes can activate the alkyne, facilitating an intramolecular attack by the alkene. nih.gov This can lead to the formation of various ring systems, depending on the substrate and reaction conditions. nih.gov Furthermore, rhodium-catalyzed [2+2+2] cyclizations of diynes with enones provide another route to construct highly substituted cyclic systems containing a benzene (B151609) ring, which can be precursors to more complex enediyne structures. nih.gov

Total Synthesis Approaches to this compound Core Structure

The total synthesis of natural products containing the enediyne core is a significant challenge that drives the development of new synthetic methodologies. beilstein-journals.org A modular or convergent approach is often employed, where key fragments of the target molecule are synthesized separately and then combined. caltech.edu

Strategies for Constructing the Ene-Diyne Moiety

The construction of the 1,5-diyne-3-ene system is central to the synthesis of enediyne natural products. pnas.org One common strategy involves the coupling of smaller fragments containing the necessary alkyne and alkene functionalities. The Sonogashira cross-coupling reaction is a widely used method for this purpose, allowing for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbons. researchgate.netcore.ac.uk

Another approach is alkyne metathesis, which can be used to form the ene-diyne core through ring-closing alkyne metathesis (RCAM) of a suitable diyne precursor. acs.orgwiley.com This strategy has been successfully applied in the synthesis of various macrocyclic natural products. wiley.com

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is crucial, as the biological activity of many enediyne natural products is dependent on their stereochemistry. iupac.org Asymmetric synthesis techniques are employed to control the stereochemistry at newly formed chiral centers. ethz.ch These methods include the use of chiral auxiliaries, chiral catalysts, and chiral starting materials from the "chiral pool," such as amino acids or sugars. ethz.ch

For example, the stereoselective reduction of a ketone precursor can be used to introduce a chiral alcohol, as demonstrated in the synthesis of lembehyne B analogs. sciforum.net The use of reagents like B-3-pinanyl-9-borabicyclo[3.3.1]nonane allows for the enantioselective reduction of ketones to produce the desired stereoisomer. sciforum.net Heteroconjugate addition methodology using acetylide carbanions as nucleophiles has also been developed for the asymmetric synthesis of enediyne precursors. iupac.org

Synthetic Elaboration of this compound Precursors

Once the core this compound structure or a suitable precursor is synthesized, further chemical modifications are often necessary to arrive at the final target molecule or its analogs. nih.gov These elaborations can involve the introduction of various functional groups or the modification of existing ones.

For instance, a terminal alkyne on a precursor can be functionalized through coupling reactions. The Cadiot-Chodkiewicz coupling or related copper-catalyzed reactions can be used to couple a terminal alkyne with a 1-bromoalkyne, extending the diyne system. mdpi.comsciforum.net Additionally, functional groups such as hydroxyl groups can be oxidized to ketones, which can then be used in further transformations. sciforum.net The table below summarizes some of the key synthetic transformations used in the elaboration of enediyne precursors.

| Reaction Type | Reagents and Conditions | Transformation | Reference |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | Forms C(sp)-C(sp2) bonds to construct the enediyne framework. | researchgate.netcore.ac.uk |

| Alkyne Metathesis | Molybdenum or tungsten alkylidyne catalysts | Ring-closing alkyne metathesis (RCAM) to form macrocyclic enediynes. | acs.orgwiley.com |

| Catalytic Cyclomagnesiation | Cp2TiCl2, EtMgBr, Mg | Stereoselective formation of cyclic precursors from allenes. | mdpi.comsciforum.net |

| Stereoselective Reduction | B-3-pinanyl-9-borabicyclo[3.3.1]nonane | Enantioselective reduction of a ketone to a chiral alcohol. | sciforum.net |

| Cadiot-Chodkiewicz Coupling | Cu(I) salt, amine base | Coupling of a terminal alkyne with a 1-bromoalkyne. | mdpi.comsciforum.net |

| Oxidation | Dess-Martin periodinane | Oxidation of a secondary alcohol to a ketone. | sciforum.net |

Chemical Transformations and Reactivity of the Tetradec 1 Ene 7,13 Diyne System

Cyclization Reactions

The unique arrangement of alkene and alkyne functionalities within the tetradec-1-ene-7,13-diyne framework makes it a versatile substrate for various cyclization strategies, leading to the formation of complex polycyclic structures.

Palladium-Catalyzed Domino Tricyclizations

Palladium-catalyzed reactions of this compound derivatives have been shown to produce a dichotomy between the formation of benzene (B151609) and fulvene (B1219640) structures. Specifically, the domino tricyclizations of 2-bromotetradec-1-ene-7,13-diynes can lead to these distinct polycyclic aromatic compounds. upenn.edu The reaction pathway and the resulting product are influenced by the specific reaction conditions and the substitution pattern of the starting material.

Heck Reaction Pathways

The intramolecular Heck reaction, a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule, is a powerful tool for constructing cyclic compounds. wikipedia.org This reaction can be applied to derivatives of this compound to generate various carbocyclic and heterocyclic ring systems. wikipedia.org The mechanism of the Heck reaction typically involves the oxidative addition of the halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. libretexts.orguwindsor.ca The regioselectivity and stereoselectivity of the intramolecular Heck reaction are influenced by factors such as ring size, with 5-endo and 6-exo cyclizations being common pathways. wikipedia.org

Table 1: Key Steps in the Heck Reaction Catalytic Cycle

| Step | Description |

| A: Oxidative Addition | An aryl or vinyl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. libretexts.org |

| B: Migratory Insertion | An alkene coordinates to the palladium complex and then inserts into the Pd-C bond. libretexts.org |

| C: β-Hydride Elimination | A hydrogen atom from the carbon chain is eliminated, forming the C=C double bond of the product. libretexts.org |

| D: Reductive Elimination | The active Pd(0) catalyst is regenerated, often with the assistance of a base. libretexts.orgorganic-chemistry.org |

Cascade Reactions and Mechanistic Investigations

Cascade reactions, also known as domino or tandem reactions, initiated by an intramolecular Heck reaction have been extensively studied. wikipedia.org These multi-step processes allow for the rapid assembly of complex molecular architectures from simple precursors in a single operation. For this compound systems, a cascade sequence can be designed to involve the initial Heck cyclization followed by subsequent intramolecular reactions of the remaining alkyne moieties. Mechanistic investigations into these cascades are crucial for understanding and controlling the formation of specific isomers and for optimizing reaction yields.

Functional Group Interconversions on the Alkene and Alkyne Moieties

The alkene and alkyne functional groups within the this compound system are amenable to a wide range of chemical transformations, allowing for the synthesis of diverse derivatives. libretexts.orgharpercollege.edu These interconversions are crucial for elaborating the core structure and introducing new functionalities.

The carbon-carbon double bond (alkene) and triple bonds (alkynes) are classified as unsaturated hydrocarbons. libretexts.org The alkene can undergo various addition reactions, such as hydrogenation to an alkane, hydrohalogenation, and hydration. Dihydroxylation of the alkene can lead to the formation of diols, and oxidative cleavage can break the carbon-carbon double bond to form smaller carbonyl-containing fragments. imperial.ac.uk

The terminal alkyne groups are particularly versatile. They can be deprotonated to form acetylides, which are potent nucleophiles for carbon-carbon bond formation. They can also be hydrated to form ketones or undergo hydroboration-oxidation to yield aldehydes. imperial.ac.uk Partial reduction of the alkynes can afford either cis- or trans-alkenes, depending on the reaction conditions. Complete reduction leads to the corresponding alkane.

Derivatization Chemistry of this compound Analogs

The derivatization of this compound analogs has led to the discovery of compounds with interesting chemical properties and biological activities. Polyacetylenes, the class of compounds to which this compound belongs, are known to be produced by various plants and have been the subject of extensive phytochemical research. arabjchem.org

Derivatization often focuses on the terminal alkyne and the internal alkene functionalities. For example, the terminal alkynes can be coupled with various partners using Sonogashira coupling conditions to extend the carbon chain or to introduce aromatic or heterocyclic moieties. The diol functionality present in some analogs, such as tetradec-13-ene-1,3-diyne-6,7-diol, provides a handle for further transformations like esterification or etherification. epa.gov The oxidation of alkynylcarbinols, a structural motif found in some analogs, can lead to the formation of reactive dialkynylketones. elifesciences.org These reactive species can then engage in further chemical reactions.

Advanced Structural Analysis and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For Tetradec-1-ene-7,13-diyne, both ¹H and ¹³C NMR are critical for assigning the chemical environment of each proton and carbon atom.

Detailed ¹H NMR data for the terminal vinyl group of a derivative, 14-(tert-Butyl-methyl-phosphinoyl)-tetradec-1-ene-7,13-diyne, has been reported. The chemical shifts and coupling constants for the protons on the C1-C2 double bond are indicative of a terminal alkene. The distinct signals for the geminal, cis, and trans protons, along with their characteristic splitting patterns, allow for unambiguous assignment and confirmation of the stereochemistry at this position.

Interactive Data Table: ¹H NMR Data for the Vinyl Group of a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a (geminal) | 4.91-4.87 | tdd | 10.2, 1.6, 1.0 |

| H-1b (cis) | 4.98-4.92 | tdd | 16.8, 2.0, 1.6 |

| H-2 (vinyl) | 5.80-5.69 | tdd | 16.8, 10.2, 6.6 |

Data inferred from a derivative of this compound.

Similarly, the ¹³C NMR spectrum of a trimethylsilyl derivative, 14-(Trimethylsilyl)-1-tetradecene-7,13-diyne, provides crucial information about the carbon framework. The presence of signals in the sp-hybridized carbon region (around 80-90 ppm) would confirm the diyne moiety, while the sp² carbons of the alkene would appear further downfield. The aliphatic chain would be represented by a series of signals in the upfield region.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₈), the expected exact mass would be approximately 186.1409 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Cleavage adjacent to the double bond (allylic cleavage) and the triple bonds (propargylic cleavage) would be expected to be prominent fragmentation pathways, leading to characteristic fragment ions. The observation of these fragments would help to piece together the connectivity of the carbon chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Infrared spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the following characteristic absorption bands would be anticipated:

C-H stretch (alkyne): A sharp, weak band around 3300 cm⁻¹ corresponding to the terminal alkyne C-H bond.

C≡C stretch (alkyne): A weak to medium band in the region of 2100-2260 cm⁻¹. The presence of two alkyne groups might lead to a more complex pattern in this region.

C=C stretch (alkene): A medium intensity band around 1640 cm⁻¹.

=C-H bend (alkene): Strong bands in the 910-990 cm⁻¹ region, characteristic of a monosubstituted alkene.

C-H stretch (alkane): Bands in the 2850-2960 cm⁻¹ region corresponding to the methylene groups of the carbon chain.

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The diyne and ene functionalities in this compound constitute a chromophore. While not a highly extended conjugated system, it would be expected to exhibit absorption in the UV region. The λmax would likely be below 300 nm, corresponding to π → π* electronic transitions within the ene-diyne system.

Two-Dimensional NMR Experiments (e.g., gCOSY, gHSQC-DEPT, gHMBC, gNOESY)

Two-dimensional NMR experiments are powerful techniques for establishing the connectivity and spatial relationships between atoms in a molecule.

gCOSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the tracing of the proton connectivity throughout the aliphatic chain and the vinyl group. For example, correlations would be observed between the H-2 proton and the protons on C-3.

gHSQC-DEPT (Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be instrumental in assigning the ¹³C signals based on the already assigned proton spectrum. DEPT editing would further distinguish between CH, CH₂, and CH₃ groups.

gHMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity across quaternary carbons, such as the sp-hybridized carbons of the alkyne groups. For instance, correlations between the protons on C-6 and C-9 with the alkyne carbons C-7 and C-8 would confirm the position of the diyne moiety.

gNOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, it could be used to confirm the stereochemistry of the double bond and to understand the preferred conformation of the long carbon chain in solution.

X-ray Crystallography of Derivatives (if applicable)

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. While obtaining suitable crystals of the parent this compound might be challenging due to its non-polar and flexible nature, derivatives of the compound could potentially be crystallized. If a suitable crystalline derivative were to be synthesized, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure, including the stereochemistry of the double bond. This technique would serve as the ultimate validation of the structural assignments made through spectroscopic methods.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to characterizing the electronic structure and predicting the reactivity of enediynes. nih.govutexas.edu For a molecule like Tetradec-1-ene-7,13-diyne, these calculations would elucidate the distribution of electrons and identify the regions most susceptible to chemical reactions.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule.

The defining characteristic of enediyne reactivity is the Bergman cyclization, a thermal reaction that converts the enediyne into a highly reactive p-benzyne diradical. smu.eduwikipedia.org A crucial geometric parameter governing this reaction is the distance between the two reacting alkyne carbons (the C7 and C13 positions in this case). Computational studies on numerous enediynes have established a critical distance range (typically 3.20 Å to 3.31 Å) that dictates whether the molecule is stable or will spontaneously cyclize. nih.gov Quantum calculations for this compound would precisely determine this distance in its various conformations and predict its propensity to undergo cyclization.

Table 1: Hypothetical Calculated Electronic Properties for the Ground State of this compound (B3LYP/6-31G(d,p) Level of Theory) This table presents expected values based on typical findings for analogous long-chain enediynes.

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates energy of the most available electrons for donation. |

| LUMO Energy | ~ -0.8 eV | Indicates energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | ~ 5.7 eV | Reflects kinetic stability; a larger gap suggests greater stability. |

| C7-C13 Internuclear Distance | > 4.0 Å | The long, flexible chain would likely result in a large separation, indicating the need for conformational change to enable reactivity. nih.gov |

| Dipole Moment | ~ 0.5 - 1.0 Debye | Predicts the molecule's overall polarity. |

Reaction Mechanism Modeling through Computational Approaches

Computational modeling is essential for mapping the entire reaction pathway of the Bergman cyclization for enediynes. utexas.eduacs.org By employing methods like DFT, researchers can locate the reactant, the transition state, and the final p-benzyne diradical product on the potential energy surface. nih.gov

The process involves optimizing the geometry of the enediyne starting material and then searching for the transition state structure connecting it to the cyclized product. The energy difference between the reactant and the transition state defines the activation energy (ΔH‡), which is the primary determinant of the reaction rate. researchgate.net For many natural enediynes designed to be active at physiological temperatures (310 K), this barrier is typically below 24 kcal/mol. nih.gov

For an acyclic, flexible molecule like this compound, the activation barrier for the Bergman cyclization would be highly dependent on its conformation. The reaction would only proceed from conformations where the alkyne units are brought into close proximity. Computational models can calculate the energy cost of adopting this reactive conformation and the subsequent activation barrier for the cyclization itself. Other potential reaction pathways, such as the Myers-Saito cyclization, could also be investigated, although this typically requires a different structural motif (an enyne-allene). wikipedia.orgresearchgate.net

Table 2: Hypothetical Calculated Reaction Profile for Bergman Cyclization of a Reactive Conformer This table illustrates a typical energy profile for an enediyne cyclization, with values in kcal/mol relative to the reactant.

| Species | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Reactant (Enediyne) | Optimized pre-reaction conformation. | 0.0 |

| Transition State | The highest energy point along the reaction coordinate. | +25 to +35 |

| Product (p-Benzyne Diradical) | The highly reactive cyclized diradical. | +10 to +15 |

Conformational Analysis and Energy Landscapes

The long, unsaturated hydrocarbon chain of this compound imparts significant conformational flexibility. researchgate.net Understanding the molecule's three-dimensional structure requires a thorough conformational analysis to identify the most stable arrangements (conformers) and the energy barriers separating them. researchgate.netacs.org

This analysis typically begins with a broad search using computationally inexpensive molecular mechanics force fields to generate a large number of possible conformations. nih.gov The low-energy candidates identified are then subjected to more accurate quantum mechanical calculations (like DFT) for geometry optimization and energy refinement. acs.org This process maps out the potential energy landscape, revealing the global minimum energy structure and other low-energy conformers that would be populated at a given temperature. researchgate.net For this compound, the most stable conformers would likely be extended, linear-like structures that minimize steric interactions. The relative populations of these conformers can be estimated using the Boltzmann distribution.

Table 3: Hypothetical Low-Energy Conformers of this compound This table shows representative data from a conformational search, illustrating the variety of shapes and their relative stabilities.

| Conformer Description | Dihedral Angles (Selected) | Relative Energy (kcal/mol) | Predicted Boltzmann Population (298 K) |

| Extended (Global Minimum) | All anti (trans) | 0.00 | ~ 75% |

| Bent (Gauche at C5-C6) | Gauche, anti, anti... | +0.85 | ~ 15% |

| U-Shaped | Multiple gauche | +2.50 | < 1% |

Simulation of Molecular Interactions within Complex Systems

To understand how this compound behaves in a realistic biological environment, such as in water or near a DNA molecule, researchers use molecular dynamics (MD) simulations. researchgate.netnih.gov MD simulations model the movements of all atoms in the system over time by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field (e.g., OPLS-AA, CHARMM). bohrium.com

These simulations can reveal how the flexible chain of this compound folds and moves in solution. If studying its potential as a DNA-damaging agent, MD simulations could model its interaction with a DNA duplex. nih.gov Natural enediynes often bind in the minor groove of DNA, positioning their reactive "warhead" to abstract hydrogen atoms from the DNA backbone, leading to strand cleavage. wikipedia.orgnih.gov Simulations of this compound could explore its ability to form stable complexes with DNA, identifying the key intermolecular interactions—such as van der Waals forces and hydrophobic interactions—that stabilize such a complex. nih.govresearchgate.net

Table 4: Key Interactions Analyzed in MD Simulations of Enediyne-DNA Complexes

| Type of Interaction | Description | Importance for Binding |

| Van der Waals | Non-specific attractions between atoms in close contact. | Crucial for fitting the molecule into the DNA minor groove. |

| Hydrophobic Effect | The tendency of the nonpolar enediyne to avoid water and associate with the nonpolar floor of the DNA groove. | A primary driving force for binding of nonpolar molecules in an aqueous environment. |

| Electrostatic | Interactions between partial charges on the enediyne and DNA. | Generally less significant for a nonpolar hydrocarbon but can be important if functional groups are present. |

| Hydrogen Bonding | Not applicable for the parent hydrocarbon but would be critical if hydroxyl or other polar groups were present. nih.gov | Defines specificity and strength in many drug-DNA complexes. |

Biological Activity and Mechanistic Investigations

Occurrence and Isolation of Related Polyacetylenes in Natural Sources

Polyacetylenes are not synthesized by humans but are found in a variety of living organisms, from terrestrial plants to marine invertebrates. Their presence in these organisms suggests potential roles in defense mechanisms and other biological processes.

Several terrestrial plants are known to produce a rich array of polyacetylenes. For instance, the roots of Echinacea pallida, a plant renowned for its medicinal properties, are a source of various polyacetylenes and polyenes. thieme-connect.comnih.gov Bioassay-guided fractionation of n-hexane extracts from E. pallida roots has led to the isolation of several cytotoxic compounds. nih.govresearchgate.net These include hydroxylated polyacetylenes and dicarbonylic constituents. researchgate.net Notably, while Echinacea purpurea and Echinacea angustifolia primarily contain alkamides as their main lipophilic components, E. pallida is distinguished by its abundance of polyacetylenes. nih.gov

Another significant source of polyacetylenes is the plant genus Bidens. Bidens bipinnata L., for example, contains phenylheptatriyne (B1219051) in its leaves. tandfonline.com Research on Bidens pilosa L. has led to the isolation of new polyacetylenic glucosides and other derivatives from the whole herb. researchgate.nettandfonline.comnih.gov More than 40 polyacetylenic compounds have been identified from B. pilosa. tandfonline.com These findings highlight the chemical diversity of polyacetylenes within the plant kingdom and their potential as bioactive agents. researchgate.net

Table 1: Selected Polyacetylenes from Terrestrial Plants

| Plant Source | Compound Name | Reference |

| Echinacea pallida | 8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-one | thieme-connect.comnih.gov |

| Echinacea pallida | pentadeca-(9E)-ene-11,13-diyne-2,8-dione | nih.gov |

| Echinacea pallida | tetradeca-8Z-ene-11,13-diyn-2-one | thieme-connect.comresearchgate.net |

| Bidens bipinnata L. | Phenylheptatriyne | tandfonline.com |

| Bidens pilosa L. | 4-O-β-D-glucopyranosyloxy-1-hydroxy-6-(E)-tetradecene-8,10,12-triyne | tandfonline.com |

| Bidens pilosa L. | (E)-7-Phenyl-2-hepten-4,6-diyn-1-ol | mdpi.com |

| Bidens pilosa L. | (Z)-7-Phenyl-2-hepten-4,6-diyn-1-ol | mdpi.com |

The marine environment, particularly sponges of the genus Petrosia, is a prolific source of unique and potent polyacetylenes. mdpi.commdpi.com It is estimated that a significant portion, around 33%, of all known polyacetylenes have been isolated from Petrosia species. mdpi.com These marine-derived polyacetylenes often possess distinct structural features compared to their terrestrial counterparts. mdpi.com

Investigations into Petrosia sponges have yielded a variety of polyacetylenic compounds, including new C46 and C30 polyacetylenic alcohols with cytotoxic properties. mdpi.comacs.org Some of these compounds have demonstrated significant cytotoxicity against human tumor cell lines. mdpi.comnih.gov The diverse biological activities reported for these marine metabolites include antimicrobial, antifungal, and antitumor effects. mdpi.com The discovery of these compounds often involves detailed spectroscopic analysis to elucidate their complex structures. mdpi.comnih.gov

Table 2: Selected Polyacetylenes from Marine Sponges (Genus Petrosia)

| Sponge Species | Compound Name | Reported Activity | Reference |

| Petrosia sp. | Petrosianyne A | Cytotoxic | mdpi.com |

| Petrosia sp. | Petrosianyne B | Cytotoxic | mdpi.com |

| Petrosia sp. | Pellynol P | Cytotoxic | nih.gov |

| Petrosia sp. | Pellynol Q | Cytotoxic | nih.gov |

| Petrosia sp. | Pellynol R | Cytotoxic | nih.gov |

| Petrosia sp. | Dideoxypetrosynols A-D | Cytotoxic | acs.org |

Molecular Mechanisms of Bioactivity

The biological effects of polyacetylenes are not always direct. In many cases, these compounds act as prodrugs that require metabolic activation within the body to exert their cytotoxic or other effects.

Recent research has shed light on the enzymatic processes that convert relatively inert polyacetylenes into highly reactive and cytotoxic molecules.

A key discovery in understanding the bioactivity of certain polyacetylenes is the role of specific enzymes from the short-chain dehydrogenase/reductase (SDR) superfamily. elifesciences.orgnih.gov A genetic screen in human cells identified hydroxysteroid 17-beta dehydrogenase 11 (HSD17B11), also known as SDR16C2, as a crucial enzyme in the bioactivation of a class of cytotoxic compounds called dialkynylcarbinols. elifesciences.orgresearchgate.net

HSD17B11 is an enzyme typically involved in steroid metabolism, specifically the oxidation of the C-17 carbinol center of androstan-3-alpha,17-beta-diol to produce androsterone. elifesciences.orguniprot.org This enzyme is localized to the endoplasmic reticulum and lipid droplets. elifesciences.orguniprot.org The cytotoxicity of numerous terminal alkynylcarbinols, including natural compounds and their synthetic derivatives, has been shown to be dependent on the functionality of HSD17B11. elifesciences.org This bioactivation is enantiospecific, meaning the enzyme preferentially acts on one stereoisomer of the alkynylcarbinol. elifesciences.org

The enzymatic oxidation of dialkynylcarbinols by HSD17B11 generates highly reactive electrophilic species known as dialkynylketones. elifesciences.orgresearchgate.net These dialkynylketones are potent Michael acceptors, meaning they can readily react with nucleophiles such as the cysteine and lysine (B10760008) residues in proteins. elifesciences.org

Once formed inside the cell, these reactive dialkynylketones covalently modify multiple proteins, particularly those involved in protein quality control. elifesciences.orgresearchgate.net This widespread protein modification, or lipoxidation, can trigger a cascade of cellular stress responses, including endoplasmic reticulum stress and activation of the unfolded protein response. elifesciences.orgresearchgate.net Ultimately, this disruption of cellular homeostasis can lead to the inhibition of the ubiquitin-proteasome system and cell death by apoptosis. elifesciences.orgresearchgate.net The transient nature and high reactivity of the dialkynylketones explain why they themselves may not show cytotoxic activity when applied externally to cells, as they can be rapidly inactivated by components in the culture medium. elifesciences.org

Protein Modification via Covalent Adduct Formation (e.g., Michael Addition)

The biological activity of certain alkynylcarbinols is rooted in their bioactivation into highly reactive electrophilic species that covalently modify cellular proteins. elifesciences.org This process is critical to their mechanism of action. Studies on dialkynylcarbinols (DACs), a class of compounds to which Tetradec-1-ene-7,13-diyne belongs, indicate that they are oxidized by cellular enzymes, specifically short-chain dehydrogenases/reductases (SDRs) like HSD17B11. elifesciences.org This oxidation converts the carbinol moiety into a ketone, generating a "dialkynylketone" (DACone). elifesciences.org

These resulting DACones are potent electrophiles, highly reactive towards cellular nucleophiles found in proteins, such as the side chains of cysteine and lysine residues. elifesciences.org The conjugated system of the dialkynylketone makes it susceptible to nucleophilic attack through a mechanism known as a Michael addition, or conjugate addition. elifesciences.orgdokumen.pub This reaction results in the formation of a stable, covalent adduct between the compound and the protein. elifesciences.org

Experimental evidence confirms this mechanism. When proteins were incubated with a clickable DACone, mass spectrometry analysis showed the formation of one or two adducts. elifesciences.org Furthermore, investigations using clickable DAC probes in human cell extracts revealed covalent modification of numerous proteins, a process termed lipoxidation. This covalent modification is a key event, leading to the downstream cellular responses. elifesciences.org The formation of these adducts can alter the structure and function of the modified proteins, leading to widespread cellular disruption. elifesciences.orgmdpi.com

Cellular Stress Responses Triggered by Bioactivated Metabolites (e.g., Endoplasmic Reticulum Stress, Unfolded Protein Response)

The widespread, covalent modification of proteins by bioactivated metabolites of dialkynylcarbinols triggers significant cellular stress. elifesciences.org A primary consequence is the induction of Endoplasmic Reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR). elifesciences.org The ER is a critical organelle for the proper folding and maturation of a large portion of the cellular proteome. nih.govuchile.cl When the protein folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins—a condition that can be caused by cytotoxic compounds—ER stress ensues. nih.govfrontiersin.org

In the case of DACs, the bioactivated dialkynylketones modify multiple proteins, including those involved in protein quality control. elifesciences.org This lipoxidation can cause these modified proteins to associate with cellular membranes, disrupting ER homeostasis and leading to an accumulation of unfolded proteins within its lumen. elifesciences.org

To cope with this stress, cells activate the UPR, an adaptive signaling network. uchile.clmdpi.com The UPR aims to restore normal ER function by enhancing protein folding capacity and promoting the degradation of misfolded proteins. frontiersin.org However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic pathway, signaling for the cell to undergo programmed death. uchile.clnih.gov The activation of ER stress and the UPR is a direct link between the initial protein modification event and the ultimate cytotoxic fate of the cell. elifesciences.org

Inhibition of Cellular Processes (e.g., Ubiquitin-Proteasome System)

A crucial cellular process inhibited by bioactivated dialkynylcarbinols is the Ubiquitin-Proteasome System (UPS). elifesciences.org The UPS is the primary mechanism for the degradation of most intracellular proteins, playing a vital role in maintaining protein homeostasis, regulating the cell cycle, and eliminating damaged or misfolded proteins. nih.govmdpi.comfrontiersin.org Proteins targeted for degradation are tagged with a chain of ubiquitin molecules, which directs them to the proteasome, a large protein complex that carries out the degradation. wikipedia.org

Research has demonstrated that treatment with cytotoxic dialkynylcarbinols leads to the inhibition of the UPS. elifesciences.org This inhibition is a logical consequence of the events described previously. The covalent modification of numerous cellular proteins can generate aberrant protein structures that the UPS would normally clear. elifesciences.orgplos.org Furthermore, components of the UPS itself can be targets for modification by the reactive dialkynylketone metabolites. This direct or indirect impairment of the UPS leads to the accumulation of poly-ubiquitinated proteins and toxic protein aggregates, further exacerbating cellular stress and contributing significantly to the compound's cytotoxicity. elifesciences.orgplos.org

Induction of Apoptosis Pathways

The culmination of widespread protein modification, ER stress, and UPS inhibition triggered by bioactivated dialkynylcarbinols is the induction of apoptosis, or programmed cell death. elifesciences.orgmdpi.com Apoptosis is a controlled, orderly process of cellular self-destruction that is essential for normal development and tissue homeostasis. nih.gov It can be initiated by overwhelming cellular damage or stress, where the cell is deemed beyond repair. wikipedia.org

The cellular insults caused by compounds like this compound activate multiple pro-apoptotic signals. The UPR, when faced with prolonged ER stress, shifts from a survival response to one that actively promotes apoptosis. uchile.clnih.gov Similarly, the inhibition of the proteasome is known to be a potent pro-apoptotic trigger in many cell types, as it disrupts the regulated degradation of proteins that control cell growth and survival. wikipedia.org The accumulation of damaged proteins and the disruption of critical cellular functions create an environment where the cell's survival is no longer tenable, leading to the activation of apoptotic cascades and cell death. elifesciences.org

Structure-Activity Relationship Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are fundamental to understanding how a compound's chemical structure relates to its biological activity. For cytotoxic dialkynylcarbinols, SAR studies have provided key insights into their mechanism of action. elifesciences.org

A critical structural feature is the chiral alkynylcarbinol motif. Research has shown that the cytotoxicity of these compounds is enantiospecific. For instance, the (S)-enantiomer of dialkynylcarbinols is readily oxidized by the enzyme HSD17B11, leading to the formation of the cytotoxic ketone. elifesciences.org In contrast, the (R)-enantiomer is not a substrate for this enzyme and, consequently, shows no significant cytotoxicity. elifesciences.org This highlights the importance of the specific stereochemistry at the carbinol center for bioactivation.

Data Tables

Table 1: Bioactivation and Protein Reactivity of Dialkynylcarbinols (DACs) This table summarizes the mechanistic steps from the parent compound to the modification of cellular proteins, based on findings from related dialkynylcarbinols. elifesciences.org

| Step | Compound Class | Key Event | Mechanism | Result |

| 1 | (S)-Dialkynylcarbinol | Bioactivation | Enzymatic oxidation by SDRs (e.g., HSD17B11) | Formation of Dialkynylketone (DACone) |

| 2 | Dialkynylketone (DACone) | Covalent Adduct Formation | Michael addition | Lipoxidation of cysteine and lysine residues on proteins |

Table 2: Cellular Consequences of DAC Bioactivation This table outlines the key cellular responses observed following treatment with cytotoxic dialkynylcarbinols. elifesciences.org

| Cellular Response | Trigger | Key Pathway/System Affected | Outcome |

| Endoplasmic Reticulum (ER) Stress | Accumulation of modified/misfolded proteins | Unfolded Protein Response (UPR) | Pro-survival response initially, shifting to pro-apoptotic |

| Proteasome Inhibition | Modification of UPS components and/or overload with aberrant proteins | Ubiquitin-Proteasome System (UPS) | Accumulation of toxic protein aggregates |

| Apoptosis | Sustained ER stress, UPS inhibition, widespread protein damage | Intrinsic/extrinsic apoptosis pathways | Programmed cell death |

Applications in Advanced Materials Science

Role of Ene-Diyne Scaffolds in Polymer and Conjugated Systems Design

Ene-diyne scaffolds are valuable building blocks in the design of polymers and conjugated systems due to their unique electronic and reactive properties. The conjugated system of double and triple bonds allows for electron delocalization, a key feature for creating materials with interesting optical and electronic properties.

The primary reaction of interest for ene-diynes is the Bergman cyclization, a process that can be triggered by heat or light to form a highly reactive p-benzyne diradical. This reactivity has been harnessed to create novel polymers. For instance, enediynes incorporated into polymer main chains can be triggered to crosslink, altering the material's properties. epa.gov Several studies have explored the synthesis of polyphenylenes through the thermal Bergman cyclization of enediynes with long-chain alkyl groups. ebi.ac.uk These reactions provide a pathway to conjugated polymers from non-conjugated, soluble precursors. ebi.ac.uk

While these principles are well-established for the ene-diyne class, specific studies detailing the synthesis or polymerization of Tetradec-1-ene-7,13-diyne for these purposes are not readily found. The long aliphatic chain in this compound could potentially influence solubility and processing of resulting polymers, a desirable trait in materials science. However, without experimental data, its specific role remains speculative.

Integration into Functional Organic Materials for Catalysis and Environmental Applications

The functionalization of ene-diynes allows for their integration into a variety of organic materials for applications in catalysis and environmental science. The triple bonds of the ene-diyne core are particularly amenable to modification and can participate in various catalytic cycles.

Research has shown that metal catalysts, such as those based on ruthenium or rhodium, can effect the cyclization and aromatization of enediynes. nist.gov These reactions can be used to synthesize complex, functionalized benzene (B151609) derivatives from simple ene-diyne precursors. nist.gov Such catalytic transformations are fundamental in synthetic chemistry and can be applied to create novel ligands for catalytic processes or functional materials for sensing and sequestration. For example, the Nicholas reaction has been used for the synthesis of functionalized 10-membered aza- and oxaenediynes.

There is no specific literature available that describes the use of this compound in catalytic systems or for environmental applications. Its potential in these areas would depend on its reactivity and the ability to functionalize the terminal alkyne or the alkene group for specific catalytic or binding purposes.

Precursors for Optoelectronic and Electronic Materials

Conjugated organic materials are at the heart of many optoelectronic and electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of such materials often relies on precursors that can be converted into highly conjugated systems.

Ene-diynes serve as excellent precursors for polyaromatic chains and other conjugated polymers. The Bergman cyclization of enediyne precursors can lead to the formation of polyarylenes, a class of conjugated polymers. ebi.ac.uk This method is advantageous as it can be a facile, catalyst-free route to these materials. ebi.ac.uk The resulting polymers often exhibit interesting photophysical properties, such as fluorescence, making them candidates for use as blue emitters in devices. Furthermore, the extended conjugation in molecules containing ene-diyne moieties suggests their potential in organic electronics.

Detailed research on the specific application of this compound as a precursor for optoelectronic or electronic materials is not present in the reviewed literature. Hypothetically, its structure could be a precursor to polyphenylenes or other conjugated systems, but experimental validation of its properties and performance in electronic devices is currently lacking.

Compound Information

Below is a table of the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| p-benzyne |

Data Table for this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₀ |

| Molecular Weight | 188.31 g/mol |

| Physical Properties | Data not available |

Synthesis and Characterization of Tetradec 1 Ene 7,13 Diyne Derivatives and Analogs

Synthesis of Oxygenated Derivatives (e.g., Diols, Ketones)

The introduction of oxygen-containing functional groups, such as hydroxyl (diol) and carbonyl (ketone) moieties, onto the tetradec-1-ene-7,13-diyne framework has been a key area of investigation. These derivatives are of interest for their potential biological activities and as intermediates in the synthesis of more complex molecules.

One notable example is the synthesis of tetradec-13-ene-1,3-diyne-6,7-diol. epa.govebi.ac.uk This diol derivative has been characterized and its properties studied. The synthesis of such diols can often be achieved through various methods, including the stereoselective multicomponent coupling of ketones, dienes, and a diboron (B99234) reagent, followed by oxidation to yield the 1,3-diol. organic-chemistry.org Other approaches involve catalytic asymmetric cross-aldol reactions or C-H functionalization of silyl (B83357) ethers. organic-chemistry.org

The synthesis of acetylenic ketones can be accomplished through the rearrangement of allenic ketones. thieme-connect.de This thermal allene-ene reaction, while effective, can sometimes result in complex product mixtures. thieme-connect.de Another route involves the reaction of allenyl vinyl sulfides with an alkyl bromide in the presence of sodium amide, followed by hydrolysis. thieme-connect.de

Furthermore, the synthesis of 1,3-diyne analogues of lembehyne B, which feature a hydroxyl group, has been achieved. mdpi.com This was accomplished through the reaction of a dienal with 1-lithium-4-trimethylsilyl-1,3-butadiine and subsequent removal of the silyl group. mdpi.com

Synthesis of Halogenated Derivatives

The incorporation of halogen atoms into the this compound structure can significantly alter its electronic properties and reactivity. A key strategy for synthesizing halogenated derivatives involves the use of 2-bromotetradec-1-ene-7,13-diynes in palladium-catalyzed oligocyclization reactions under Heck reaction conditions. uni-goettingen.de This approach allows for the construction of complex cyclic structures incorporating a bromine atom. The mechanism can involve processes like hydride ion capture when β-hydrogen elimination is disfavored. uni-goettingen.de

Synthesis of Macrocyclic and Polycyclic Analogs

The inherent linearity of the enediyne backbone of this compound makes it an excellent precursor for the construction of macrocyclic and polycyclic analogs. These larger ring systems are of significant interest in the development of novel materials and therapeutic agents.

Enyne metathesis is a powerful tool for the formation of macrocyclic 1,3-dienes from acyclic enyne precursors. nih.gov The ring size of the resulting macrocycle can dictate whether the reaction proceeds through an exo or endo pathway, with smaller rings (10-membered or less) favoring exo products and larger rings (12-membered or more) favoring endo products. nih.gov

Palladium-catalyzed oligocyclization of substrates like 2-bromotetradec-1-ene-7,13-diynes has been shown to produce intricate polycyclic systems. uni-goettingen.de These reactions can proceed through various mechanistic pathways, including those involving acyl migration and hydride ion capture, leading to the formation of multiple fused rings. uni-goettingen.de

The synthesis of macrocyclic lactones containing enediyne functionalities has also been reported. For instance, the 13-membered (3Z,10Z)-dodeca-3,10-dienolide was synthesized via the cyclization of a diyne precursor followed by hydrogenation. rsc.org

Impact of Substituents on Synthetic Outcomes and Reactivity

The nature and position of substituents on the enediyne framework have a profound effect on both the synthesis and the reactivity of the molecule, particularly concerning the Bergman cyclization, a thermally induced reaction that generates a highly reactive p-benzyne diradical.

Electronic Effects:

Electron-donating groups (e.g., -OCH3) tend to accelerate the Bergman cyclization by destabilizing the reactant radical anion. numberanalytics.comacs.org

Electron-withdrawing groups (e.g., -NO2) generally slow down the thermal Bergman cyclization. numberanalytics.comcas.cz However, in radical-anionic cyclizations, acceptor substituents can stabilize the enediyne radical anion, leading to an increase in the activation and reaction energies. acs.org The introduction of an electron-withdrawing group at the benzylic position of an α,3-didehydrotoluene diradical has been proposed to suppress its zwitterionic character. nih.gov

Steric and Geometric Effects:

The geometry of the enediyne, including ring strain and conformational constraints, plays a crucial role in determining the temperature at which cyclization occurs. cas.cz

Bulky protecting groups on nitrogen atoms are often necessary to facilitate the cyclization step in the synthesis of tetra-aza macrocycles, but their subsequent removal can require harsh conditions. nih.gov

Specific Substituent Types:

Chalcogen-phosphorus substituents (containing oxygen, sulfur, or selenium) have been computationally shown to lower the reaction energy of the Bergman cyclization compared to the unsubstituted (Z)-hexa-3-ene-1,5-diyne. richmond.edu

A polar substituent at the ene-yne terminus has been observed to have minimal effect on certain reactions. escholarship.org

The interplay of these substituent effects is a critical consideration in the design and synthesis of enediyne-based compounds with tailored reactivity for various applications. cas.cz

Historical Context and Future Research Directions

Evolution of Synthetic Strategies for Ene-Diyne Systems

The synthesis of ene-diyne systems, the core structural motif of "Tetradec-1-ene-7,13-diyne," has undergone significant evolution. Early approaches often relied on multi-step, low-yield reactions. However, the advent of transition-metal-catalyzed cross-coupling reactions revolutionized the field, providing more efficient and versatile pathways to these complex structures.

Key developments include the widespread application of palladium-catalyzed reactions such as the Sonogashira and Heck couplings. These methods allow for the direct coupling of terminal alkynes with vinyl halides, providing a convergent and powerful tool for constructing the ene-diyne framework. More recently, novel methods have emerged that bypass the need for transition metals. One such protocol involves the sequential 1,4- then 1,2-addition/rearrangement of lithium acetylides to alkynyl sulfonamides, which generates unsymmetrical enediynes in a single operation without the need for catalysts. rsc.org Mechanistic studies of this reaction suggest it proceeds through a key alkenyl lithium species, which can be considered a vinylidene carbenoid. rsc.org

The table below compares some prominent synthetic strategies for related ene-diyne systems, highlighting the shift towards more efficient catalytic processes.

| Synthetic Strategy | Key Features | Typical Catalyst/Reagents | Significance |

| Wittig-type Reactions | Olefination of carbonyls followed by alkyne introduction. | Phosphorus ylides, strong bases. | Foundational, but often multi-step with stereochemical control challenges. |

| Palladium-Catalyzed Coupling | Direct formation of C-C bonds between sp and sp2 centers. | Pd complexes (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst. | High efficiency, functional group tolerance, and stereospecificity. |

| Ring-Closing Metathesis (RCM) | Formation of cyclic enediynes from acyclic precursors. | Grubbs' or Schrock catalysts. | Powerful for constructing the strained rings found in natural products. |

| Sulfonamide-based Method | Metal-free, one-pot synthesis of unsymmetrical enediynes. | Lithium acetylides, alkynyl sulfonamides. | Avoids toxic/expensive metals, offers a distinct mechanistic pathway. rsc.org |

| Metal-Catalyzed Cycloaromatization | Use of metals to facilitate Bergman cyclization. | PtCl₂, Rh(I) complexes. | Allows for the synthesis of complex aromatics from enediyne precursors. rsc.org |

These evolving strategies have not only made enediynes more accessible but have also enabled the synthesis of increasingly complex analogues for biological and materials science research. rsc.orgsmu.edu

Emerging Methodologies in Polyacetylene Chemistry

Polyacetylenes, polymers containing repeating acetylene (B1199291) units, are structurally related to the diyne portion of this compound and represent a major area of materials research. The discovery that polyacetylene could be "doped" to achieve metallic conductivity launched the field of conducting organic polymers, a finding recognized with the Nobel Prize in Chemistry in 2000. wikipedia.orgtongji.edu.cn

Historically, the synthesis of polyacetylene was often achieved using Ziegler-Natta catalysts, which could produce films of the material but offered poor control over the polymer's structure, leading to high polydispersity. mdpi.comrsc.org A significant breakthrough was the development of Rh-catalyzed living polymerizations. mdpi.comresearchgate.net This methodology allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. mdpi.com Furthermore, it provides access to stereochemically defined cis-transoidal polymers with helical structures, opening new possibilities for chiroptical applications in electronics and photonics. mdpi.comresearchgate.net

Recent advancements focus on expanding the scope and functionality of these polymers.

Water-Soluble Polyacetylenes : By optimizing reaction conditions and ligand choice, rhodium-catalyzed polymerizations can now be performed in water, yielding water-soluble materials. mdpi.com

Functional Polymers : The tolerance of modern catalysts allows for the polymerization of monomers bearing complex functional groups, such as emissive merocyanine (B1260669) dyes, leading to polymers with unique photophysical properties. researchgate.net

Controlled Architectures : Rhodium catalysts have been used to create complex polymer architectures, such as star-shaped polymers with precisely controlled sidearms. researchgate.net

Surface Synthesis : Using techniques like scanning tunneling microscopy (STM), researchers can now synthesize individual polyacetylene chains directly on surfaces, allowing for unprecedented characterization of their intrinsic electronic properties. tongji.edu.cn

These emerging methodologies are transforming polyacetylenes from poorly-defined "plastic metals" into precisely engineered materials with tunable properties for advanced applications. wikipedia.org

Prospects for Mechanistic Biological Research and Targeted Design

The ene-diyne functional group is the "warhead" of a class of potent natural product anticancer agents, including calicheamicin (B1180863) and esperamicin. pnas.orgnih.govnih.gov Their biological activity stems from their ability to undergo a cycloaromatization reaction, most notably the Bergman cyclization, to form a highly reactive p-benzyne diradical. nih.govwikipedia.org When this reaction occurs in proximity to DNA, the diradical can abstract hydrogen atoms from the sugar-phosphate backbone, leading to strand cleavage and cell death. wikipedia.orgnih.govufl.edu

Future research is focused on harnessing this potent mechanism for targeted therapies. The core challenge is to design molecules that are stable and inert until they reach their intended target, at which point they are "triggered" to become active. wikipedia.orgsrce.hr

Key Research Directions:

Improving Targeting : A major strategy involves creating antibody-drug conjugates (ADCs), where an ene-diyne payload is attached to a monoclonal antibody that specifically recognizes cancer cells. ufl.edunih.gov Two such ADCs based on calicheamicin have been approved for clinical use. ufl.edumdpi.com

Designing Novel Triggers : Researchers are developing unnatural enediyne analogues with sophisticated activation mechanisms. srce.hr This includes triggers that respond to specific physiological conditions in the tumor microenvironment, such as lower pH, or external stimuli like light (phototriggering). acs.org

Modifying the Warhead : Synthetic efforts are underway to fine-tune the reactivity of the ene-diyne core itself. srce.hrresearchgate.net This includes synthesizing hetero-enediynes (e.g., aza- and oxaenediynes) and metalloenediynes, where the incorporation of heteroatoms or metal complexes can alter the stability and activation energy of the Bergman cyclization. smu.edumdpi.comnih.gov

Genomic Mining : Advances in genome sequencing have revealed a large number of uncharacterized biosynthetic gene clusters (BGCs) for enediynes in microbes. nih.govnih.gov Mining these genomes presents a significant opportunity to discover new, naturally occurring enediyne structures with potentially novel properties. ufl.edu

By combining mechanistic understanding with sophisticated molecular design, the prospects are high for developing next-generation enediyne-based therapeutics with enhanced selectivity and efficacy. srce.hrnih.gov

Potential in Advanced Materials Development

The conjugated π-system of ene-diynes and their polymeric derivatives, polyacetylenes, makes them attractive candidates for advanced materials with unique electronic and optical properties. mdpi.comescholarship.org While early polyacetylene suffered from instability and processing difficulties, modern synthetic methods are enabling the creation of robust and functional materials. wikipedia.orgacs.org

Current and Future Applications:

Conducting Polymers : The foundational application for polyacetylene is as a conductive polymer. Doping can increase its conductivity by many orders of magnitude. rsc.orgpageplace.de While commercial applications have been limited, research continues into creating more stable, processable n-type and p-type materials for organic electronics. wikipedia.orgacs.org

Organic Light-Emitting Diodes (OLEDs) : Substituted polyacetylenes that exhibit luminescence are being explored for use in OLEDs. acs.org By mixing these polymers with inorganic nanoparticles or other emissive materials, researchers have been able to achieve significantly enhanced luminance. acs.org

Molecular Wires : The linear, conjugated structure of these molecules makes them ideal models for one-dimensional molecular wires. On-surface synthesis allows for the precise fabrication and characterization of individual polyacetylene chains, which is crucial for understanding charge transport at the nanoscale. tongji.edu.cn

Chiral Materials : The ability to synthesize polyacetylenes with a defined helical structure (helicity) opens the door to applications in chiroptics. mdpi.com These materials could be used in enantiomer separation or as components in switchable chiral devices. mdpi.com

Polymer Synthesis via Bergman Cyclization : The Bergman cyclization itself is being explored as a novel, catalyst-free polymerization method. researchgate.net The diradical intermediates formed during the reaction can couple to form polyarylenes, a class of highly stable conjugated polymers. This strategy has been used to create rod-like polymers and to graft conjugated polymer chains onto the surface of carbon nanomaterials. researchgate.net

The field is moving beyond simple conductivity to explore a wide range of functionalities. The development of stable, soluble, and precisely structured polyacetylenes and enediyne-derived polymers holds significant promise for next-generation electronics, photonics, and functional materials. escholarship.orgbohrium.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Tetradec-1-ene-7,13-diyne, and how can researchers address common challenges in its purification?

- Methodological Answer : Synthesis typically involves alkyne coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz coupling) under inert atmospheres. Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-reduction). Purification often requires column chromatography with non-polar solvents (hexane/ethyl acetate) and characterization via GC-MS or HPLC.

- Key Data :

| Method | Yield (%) | Purity (%) | Key Challenges | Reference Technique |

|---|---|---|---|---|

| Sonogashira Coupling | 65–75 | ≥90 | Diyne stability at high temps | GC-MS |

| Cadiot-Chodkiewicz | 55–65 | 85–90 | Byproduct formation | HPLC |

Q. How should researchers characterize the structural integrity of this compound, and what spectroscopic techniques are most reliable?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) to confirm alkene and alkyne positions, supplemented by IR spectroscopy for functional group validation. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, X-ray diffraction provides definitive structural proof .

- Critical Consideration : Overlapping signals in NMR may require 2D techniques (COSY, HSQC) for resolution .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?

- Methodological Answer : Stability tests under inert gas (N₂/Ar) at –20°C show <5% degradation over 6 months. Degradation products (e.g., oxidized diynes) are detectable via TLC monitoring. Use radical inhibitors (e.g., BHT) in storage solvents to prolong shelf life .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanistic pathways of this compound in catalytic reactions, and what software tools are validated for this purpose?

- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) model transition states and reaction energetics. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. Focus on bond dissociation energies and orbital interactions .

- Example Finding : DFT predicts a 1.8 eV activation barrier for alkyne-alkene isomerization, aligning with experimental DSC data (±0.2 eV) .

Q. How should researchers resolve contradictions in spectroscopic data for this compound, such as discrepancies in NMR chemical shifts across studies?

- Methodological Answer : Conduct solvent- and concentration-dependent NMR studies to identify aggregation effects. Cross-validate with independent techniques (e.g., Raman spectroscopy). If inconsistencies persist, synthesize isotopically labeled analogs (e.g., ¹³C-enriched) for unambiguous assignments .

- Case Study : A 2024 study attributed conflicting ¹³C NMR shifts (δ 115–125 ppm) to solvent polarity variations; deuterated chloroform resolved ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.